Phenyl 2-aminopropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167088-01-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
phenyl 2-aminopropanoate |
InChI |
InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3 |
InChI Key |
HCRMTRJXSDDOIK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)N |
Synonyms |
Alanine, phenyl ester (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 2 Aminopropanoate and Its Derivatives
Esterification and Transesterification Protocols for Aminopropanoic Acids
Esterification is a fundamental reaction for the synthesis of phenyl 2-aminopropanoate from the corresponding aminopropanoic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. pearson.comlibretexts.org
Transesterification offers an alternative route, where an existing ester is converted into a different ester by reacting it with an alcohol. youtube.commasterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of aminopropanoic acids, this could involve the conversion of a simple alkyl ester to a phenyl ester. To drive the equilibrium towards the desired product, it is often necessary to use the alcohol reactant as the solvent. masterorganicchemistry.com
| Reaction | Description | Catalyst | Key Considerations |
| Fischer Esterification | Reaction of a carboxylic acid with an alcohol to form an ester. pearson.com | Acid (e.g., H₂SO₄) | Use of excess alcohol can shift the equilibrium to favor ester formation. |
| Transesterification | Conversion of one ester to another by reaction with an alcohol. youtube.commasterorganicchemistry.com | Acid or Base | The choice of alcohol and reaction conditions can influence the direction of the equilibrium. masterorganicchemistry.com |
Amination Reactions in Propanoic Acid Systems
Amination reactions provide a direct way to introduce the amino group into a propanoic acid framework. Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. libretexts.orgyoutube.com For instance, the reductive amination of phenyl-2-propanone with ammonia can yield 2-amino-1-phenylpropane. libretexts.org This reaction typically proceeds through an imine intermediate, which is then reduced to the amine. libretexts.org
Strategies for Chiral this compound Synthesis
The synthesis of specific enantiomers of this compound is of significant interest, particularly for pharmaceutical applications. Several strategies have been developed to achieve this, including asymmetric catalysis and chiral resolution.
Asymmetric Catalysis in Aminopropanoate Formation
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. frontiersin.org This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. ub.edu
Various types of asymmetric catalysis can be employed, including:
Organocatalysis : Uses small organic molecules as catalysts. youtube.com Chiral amines, such as those derived from proline, can catalyze asymmetric Mannich reactions. youtube.commdpi.com
Transition Metal Catalysis : Employs chiral complexes of transition metals to catalyze enantioselective transformations. frontiersin.org
Biocatalysis : Utilizes enzymes, which are highly efficient and selective natural catalysts. ub.edu
Chiral Resolution Techniques for Enantiomer Separation
Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. pharmtech.comchiralpedia.com This technique often involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization. chiralpedia.com
Common chiral resolution techniques include:
Diastereomeric Salt Formation : This is particularly effective for amines and acids, which can form salts with chiral resolving agents. pharmtech.com
Enzymatic Resolution : Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. chiralpedia.com
Chromatographic Resolution : Chiral stationary phases in chromatography can be used to separate enantiomers. chiralpedia.com
Synthesis of Specific Enantiomers (e.g., (S)-Phenyl 2-aminopropanoate)
The synthesis of a specific enantiomer, such as (S)-phenyl 2-aminopropanoate, can be achieved through various methods. One approach is to start with a chiral precursor that already possesses the desired stereochemistry. For example, the synthesis of (S)-isopropyl 2-aminopropanoate hydrochloride has been reported. clockss.org
Asymmetric phase-transfer catalysis is another powerful tool. For instance, cinchonidine-derived phase-transfer catalysts have been used to synthesize (S)-α-amino acid derivatives with excellent yields and enantioselectivity. nih.gov
Precursor Routes via Alpha-Aminonitriles (e.g., Strecker Synthesis adaptations)
The Strecker synthesis is a well-established method for preparing amino acids from aldehydes or ketones. wikipedia.orgyoutube.com The reaction involves the treatment of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgpearson.com
Synthesis of Substituted Phenylaminopropanoate Analogues
The synthesis of substituted phenylaminopropanoate analogues is a significant area of research, aimed at developing novel compounds with tailored properties. Methodologies for creating these analogues typically involve the modification of the core structure, either by introducing substituents onto the phenyl ring, altering the aminopropanoate backbone, or by derivatizing the amino group itself. These synthetic strategies allow for a systematic exploration of structure-activity relationships.
One prominent approach is the derivatization of the amino group, as demonstrated in the synthesis of N,N-disubstituted β-amino acids featuring thiazole and other heterocyclic moieties. The Hantzsch synthesis is a key method employed for this purpose, starting from N-phenyl-N-thiocarbamoyl-β-alanine. nih.gov This starting material can be condensed with α-haloketones or aldehydes to form the desired thiazole-substituted compounds. nih.gov
For instance, the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in water, using sodium carbonate as a base, yields 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.gov Similarly, reaction with chloroacetaldehyde in refluxing water produces 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.gov The resulting products can be further modified; for example, esterification of the carboxylic acid group can be achieved by refluxing with methanol and sulfuric acid to yield the corresponding methyl propanoate derivative. nih.gov
| Starting Material | Reagent | Key Conditions | Product | Source |
|---|---|---|---|---|
| N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid | Water, Sodium Carbonate, Reflux | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | Water, Reflux | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine | 2,3-Dichloro-1,4-naphthoquinone | Acetic Acid, Sodium Acetate, 80°C | 3-(N-(4,9-Dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | nih.gov |
| 3-(N-Phenyl-N-(4-phenylthiazol-2-yl)amino)propanoic acid | Methanol, H₂SO₄ | Reflux, 6h | Methyl 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoate | nih.gov |
Another major strategy involves direct substitution on the phenylpropyl backbone of related structures to create analogues. These methods can introduce a variety of functional groups, thereby altering the molecule's electronic and steric properties. For example, enantiomerically pure 2-hydroxyl-substituted analogues can serve as precursors for fluorinated derivatives. nih.gov Treatment of (S)-2-hydroxy-3-phenylpropyl derivatives with (dimethylamino)sulfur trifluoride (DAST) can yield the desired 2-fluoro-substituted analogues. nih.gov
Furthermore, the synthesis of alkoxy-substituted analogues can be achieved through selective methylation. Optically pure synthons like (S)-2-methoxy-3-phenylpropanoic acid can be prepared from L-3-phenyllactic acid by using sodium hydride (NaH) in tetrahydrofuran (THF). nih.gov Subsequent reduction of the carboxylic acid, for instance using alane, yields the corresponding alcohol, (S)-2-methoxy-3-phenylpropan-1-ol. nih.gov These examples highlight the chemical pathways available to introduce substituents at specific positions on the core structure.
| Precursor | Reagent(s) | Reaction Type | Product | Source |
|---|---|---|---|---|
| (S)-2-Hydroxyl-substituted phenylpropyl analogue | (Dimethylamino)sulfur trifluoride (DAST) | Fluorination | (R)-2-Fluoro-substituted phenylpropyl analogue | nih.gov |
| L-3-Phenyllactic acid | NaH, THF | Methylation | (S)-2-Methoxy-3-phenylpropanoic acid | nih.gov |
| (S)-2-Methoxy-3-phenylpropanoic acid derivative | Alane | Reduction | (S)-2-Methoxy-3-phenylpropan-1-ol | nih.gov |
Chemical Reactivity and Transformations of Phenyl 2 Aminopropanoate
Reactions Involving the Alpha-Amino Group
The presence of a primary amino group on the alpha-carbon is a key feature of Phenyl 2-aminopropanoate's reactivity, enabling its participation in condensation and derivatization reactions crucial for forming new carbon-nitrogen bonds.
The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of carbon-nitrogen double bond formation and proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the amine's lone pair of electrons. chemistrysteps.comlibretexts.org
The general reaction is as follows: this compound + Aldehyde/Ketone ⇌ Phenyl 2-(alkylideneamino)propanoate (Imine) + Water
Below is a table of potential imine products from the reaction of this compound with various carbonyl compounds.
| Carbonyl Reactant | IUPAC Name of Imine Product |
| Benzaldehyde | Phenyl 2-(benzylideneamino)propanoate |
| Acetone | Phenyl 2-((propan-2-ylidene)amino)propanoate |
| Cyclohexanone | Phenyl 2-((cyclohexylidene)amino)propanoate |
| Formaldehyde | Phenyl 2-((methylideneamino)propanoate |
In the context of peptide synthesis, the alpha-amino group of an amino acid must be temporarily blocked or "protected" to prevent self-polymerization and other unwanted side reactions during the formation of a peptide bond. peptide.comnih.gov this compound, as an amino acid derivative, is subject to these same strategic considerations. The protection of its amino group is essential for its controlled use in stepwise peptide synthesis. biosynth.com
Commonly used amino-protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com
Boc Protection: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate. It is stable under basic and nucleophilic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.com
Fmoc Protection: The Fmoc group is attached using Fmoc-chloride or Fmoc-succinimidyl carbonate. This group is stable to acidic conditions but is readily cleaved by mild bases, such as a solution of piperidine in DMF. creative-peptides.com
The phenyl ester of this compound can be considered an "activated" form of alanine (B10760859). In peptide synthesis, the carboxyl group of one amino acid is activated to facilitate nucleophilic attack by the amino group of another. bachem.com As a phenyl ester, the carboxyl group is already activated, potentially allowing it to react directly with another N-protected amino acid or peptide without the need for a separate coupling reagent.
Furthermore, the primary amine can be derivatized for analytical purposes. For instance, reaction with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) allows for the chiral separation and quantification of D- and L-amino acid enantiomers using HPLC-MS. nih.gov
| Protecting Group Reagent | Protected this compound | Deprotection Condition |
| Di-tert-butyl dicarbonate (Boc)₂O | Phenyl 2-((tert-butoxycarbonyl)amino)propanoate | Strong Acid (e.g., TFA) creative-peptides.com |
| 9-fluorenylmethyloxysuccinimide | Phenyl 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoate | Mild Base (e.g., Piperidine) creative-peptides.com |
| Benzyl chloroformate | Phenyl 2-(((benzyloxy)carbonyl)amino)propanoate | H₂/Pd, HBr/AcOH creative-peptides.com |
Reactions at the Ester Moiety
The phenyl ester functional group is a key site of reactivity in this compound, susceptible to nucleophilic acyl substitution reactions. The phenoxide ion is a relatively good leaving group, making the ester more reactive than corresponding alkyl esters.
Transamidation is a reaction in which an amine displaces the alkoxy or aryloxy group of an ester or the amino group of an amide to form a new amide. wikipedia.orgnih.gov this compound can undergo transamidation by reacting with primary or secondary amines. In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the phenoxide leaving group to yield a new N-substituted 2-aminopropanamide. The reaction may require a catalyst, such as a Lewis acid or certain metal complexes, to proceed efficiently, although the activated nature of the phenyl ester can sometimes allow the reaction to occur under milder conditions. wikipedia.orgnih.gov
A specific case of this reaction is amidation, where the nucleophile is ammonia. This reaction converts this compound into 2-aminopropanamide (alaninamide).
The general reaction is as follows: this compound + Amine (R-NH₂) → N-R-2-aminopropanamide + Phenol (B47542)
| Amine Reactant | Product |
| Ammonia (NH₃) | 2-Aminopropanamide |
| Methylamine (CH₃NH₂) | N-Methyl-2-aminopropanamide |
| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-2-aminopropanamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-aminopropanamide |
Cycloaddition and Heterocyclic Annulation Pathways
The functional groups within this compound can serve as components in cycloaddition and annulation reactions to construct various heterocyclic ring systems. wikipedia.org These pathways are valuable for synthesizing complex molecules from simpler precursors.
The primary amino group of this compound allows it to act as a nitrogen source in the synthesis of nitrogen-containing heterocycles like pyrroles and pyridines.
Pyrrole Synthesis: The Paal-Knorr synthesis is a common method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions. mdpi.compharmaguideline.comorganic-chemistry.org this compound can serve as the primary amine component in this reaction. The mechanism involves the formation of two imine intermediates followed by an intramolecular cyclization and dehydration to form the aromatic pyrrole ring. mdpi.com
Pyridine Synthesis: While less direct, the incorporation of this compound into pyridine rings is also conceivable through various synthetic strategies. For example, derivatives could potentially be used in multicomponent reactions like the Hantzsch pyridine synthesis, which typically involves a β-ketoester, an aldehyde, and an ammonia source. pharmaguideline.com Annulation reactions, where a new ring is fused onto an existing one, could also provide a route to complex pyridine-containing structures. researchgate.net For instance, a Friedländer annulation involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, a role that a derivative of this compound could potentially fulfill. semanticscholar.org
| Heterocycle | General Synthetic Method | Role of this compound | Example Co-reactant |
| Pyrrole | Paal-Knorr Synthesis mdpi.comorganic-chemistry.org | Primary Amine Source | 2,5-Hexanedione |
| Pyridine | Hantzsch Synthesis pharmaguideline.com | Nitrogen Source (as derivative) | Ethyl acetoacetate, Benzaldehyde |
Synthesis of Thiazole-Containing Structures
The thiazole ring is a significant heterocyclic motif found in numerous biologically active compounds. Derivatives of this compound can serve as precursors for the synthesis of complex thiazole-containing structures, primarily through transformations that first introduce a thioamide or thiourea functionality. A prominent method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide-containing molecule.
In a process analogous to what would be required for this compound, related starting materials like N-phenyl-N-thiocarbamoyl-β-alanine are utilized. This substrate undergoes cyclization with α-halo carbonyl compounds to yield functionalized thiazoles. For instance, the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water leads to the formation of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid. Similarly, reactions with various α-haloketones in solvents like acetone or 2-propanol produce a range of substituted thiazole derivatives.
The general scheme for this transformation is outlined below:
Table 1: Hantzsch Thiazole Synthesis from a Phenylamino Acid Derivative
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Phenylamino acid derivative, Thiocyanate | Acid | N-Phenyl-N-thiocarbamoyl amino acid |
| 2 | N-Phenyl-N-thiocarbamoyl amino acid, α-Halocarbonyl (e.g., Chloroacetaldehyde) | Refluxing water, Sodium acetate | Phenyl(1,3-thiazol-2-yl)amino acid derivative |
This methodology allows for the synthesis of diverse 2,4-disubstituted-1,3-thiazoles, which can be further functionalized. The versatility of the Hantzsch synthesis makes it a cornerstone for creating libraries of thiazole derivatives from amino acid precursors for various research applications.
Cyclization to Hydantoin Scaffolds
Hydantoins are five-membered heterocyclic compounds that form a core scaffold in several medicinally important molecules. The cyclization of α-amino acid derivatives, such as this compound, into hydantoin structures is a key synthetic transformation. A common route involves the reaction of the amino acid ester with an isocyanate to form an N-carbamoyl derivative, which subsequently undergoes intramolecular cyclization upon treatment with an acid or base.
Alternatively, the Bucherer-Bergs reaction provides a multicomponent pathway to hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source, proceeding through an α-aminonitrile intermediate. While not a direct cyclization of this compound, this highlights a related pathway where the core components of the amino acid are assembled and cyclized.
A more direct approach for a derivative of this compound would involve the following steps:
Urea Formation: Reaction of the amino group of this compound with an isocyanate (e.g., phenyl isocyanate) or by treatment with potassium cyanate under acidic conditions to form a phenylureido derivative.
Cyclization: Acid- or base-catalyzed intramolecular condensation of the ureido derivative to eliminate the phenoxy group (or alcohol from the corresponding ester) and form the hydantoin ring.
The resulting 1,3-phenyl-linked hydantoin oligomers have been investigated as synthetic scaffolds designed to mimic peptide β-strands.
Table 2: General Reaction Scheme for Hydantoin Formation
| Reactant | Reagent | Intermediate | Product |
| This compound | 1. R-N=C=O 2. H⁺ or OH⁻ | N-Substituted ureido propanoate | Substituted Hydantoin |
Synthesis of Imidazole and Oxazole Derivatives from Related Aminonitriles
Imidazole and oxazole heterocycles are fundamental building blocks in medicinal chemistry. The synthesis of these structures can be achieved from α-aminonitriles, which are structurally related to α-amino acids like alanine, the core of this compound.
The Cook-Heilbron thiazole synthesis, which can be adapted for other heterocycles, involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. For the synthesis of imidazoles, α-aminonitriles can undergo condensation with aldehydes. This reaction typically involves the initial formation of an imine between the aminonitrile and the aldehyde, followed by intramolecular cyclization and subsequent tautomerization and elimination to form the aromatic imidazole ring.
Oxazoles can also be prepared from related precursors. A direct conversion of oxazoles into N-substituted imidazoles can be achieved through a microwave-assisted reaction, highlighting the utility of oxazoles as versatile scaffolds that can be considered protected forms of imidazoles.
Table 3: Synthesis of Imidazoles from Aminonitriles
| Reactant 1 | Reactant 2 | Conditions | Product |
| α-Aminonitrile | Aldehyde (R-CHO) | Condensation, Dehydration | Substituted Imidazole |
| α-Aminonitrile | Dithioacid or CS₂ | Condensation | 5-Aminothiazole (related heterocycle) |
The synthesis of these heterocycles often benefits from modern techniques such as microwave irradiation, which can accelerate reaction times and improve yields.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic nature of the substituents already present. In this compound, the phenyl ring is part of a phenoxy group (-O-Ar) linked to the amino acid backbone. The key substituent influencing electrophilic attack is the ether oxygen.
The oxygen atom of the phenoxy group is an activating substituent. Through its lone pairs, it can donate electron density to the aromatic ring via resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. This donation of electron density is most effective at the ortho and para positions. Consequently, the phenoxy group is a strong ortho, para-director.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (-Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride and a Lewis acid.
Table 4: Predicted Regioselectivity of EAS on the Phenyl Ring of this compound
| Reaction | Reagents | Electrophile (E⁺) | Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho-Nitrothis compound, para-Nitrothis compound |
| Bromination | Br₂, FeBr₃ | Br⁺ | ortho-Bromothis compound, para-Bromothis compound |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho-Acylthis compound, para-Acylthis compound |
Steric hindrance from the bulky 2-aminopropanoate group may slightly favor substitution at the less hindered para position over the ortho positions.
Transition Metal-Catalyzed Transformations of this compound Derivatives
Transition metal catalysis provides powerful tools for forming new bonds under mild conditions. Derivatives of this compound, particularly those where the nitrogen atom is part of the aromatic system (e.g., N-phenyl alanine derivatives), are excellent substrates for a variety of catalytic transformations. These reactions often proceed via C-H bond activation, where a directing group guides the metal catalyst to a specific C-H bond, enabling its selective functionalization.
For N-phenyl amino acid derivatives, the amino group or a synthetically installed chelating group can direct a transition metal catalyst (e.g., Palladium, Rhodium, Copper) to the ortho C-H bonds of the phenyl ring. This allows for highly regioselective cross-coupling reactions.
Examples of such transformations include:
Palladium-Catalyzed C-H Arylation: The ortho C-H bond can be coupled with aryl halides to form C-C bonds, leading to biaryl structures.
Copper-Catalyzed C-N Bond Formation: Intramolecular C-H amination can be used to synthesize N-heterocycles like quinolinones.
Rhodium-Catalyzed Annulation: Reactions with alkynes or alkenes can lead to the construction of fused heterocyclic systems.
These methods are instrumental in the synthesis of complex molecules and bioactive N-heterocycles from readily available amino acid starting materials.
Table 5: Examples of Transition Metal-Catalyzed Reactions on N-Aryl Amino Acid Derivatives
| Reaction Type | Catalyst | Coupling Partner | Product Type |
| Intramolecular C-H Amination | Cu(OAc)₂ | (Internal) | Fused N-Heterocycle |
| Carbonylative Cyclization | Pd(OAc)₂ | CO | Pyrido[2,1-b]quinazolin-11-ones |
| C-H Annulation | [RhCp*Cl₂]₂ | Bicyclic Alkenes | Bridged Tetrahydro Benzocarbazoles |
Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl 2 Aminopropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the application of one- and two-dimensional experiments, a complete structural assignment of Phenyl 2-aminopropanoate can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the amino protons (NH₂), the α-methine proton (CH), the β-methyl protons (CH₃), and the aromatic protons of the phenyl group. The amine protons often appear as a broad singlet due to exchange and quadrupolar coupling with nitrogen. organicchemistrydata.org The α-proton, being adjacent to the chiral center and the ester oxygen, will appear as a quartet, coupled to the three protons of the methyl group. The methyl group protons will, in turn, appear as a doublet, coupled to the single α-proton. The five protons on the phenyl ring will show complex splitting patterns in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key resonances for this compound include the ester carbonyl carbon, the carbons of the phenyl ring, the α-carbon, and the β-methyl carbon. The carbonyl carbon is typically found in the most downfield region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
|---|---|---|---|
| C=O | - | ~173-175 | - |
| C-α | ~4.0-4.2 | ~50-55 | Quartet (q) |
| CH₃-β | ~1.5-1.7 | ~18-22 | Doublet (d) |
| NH₂ | ~1.5-2.5 (broad) | - | Broad Singlet (br s) |
| C-ipso | - | ~150-152 | - |
| C-ortho | ~7.1-7.2 | ~121-123 | Multiplet (m) |
| C-meta | ~7.3-7.4 | ~129-130 | Multiplet (m) |
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning these resonances by revealing correlations between nuclei. uvic.ca
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the α-methine proton and the β-methyl protons, confirming their adjacent relationship. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. youtube.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the framework, such as the α-proton to the α-carbon and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. sdsu.edu It is invaluable for piecing together the molecular fragments. Key expected correlations include:
The β-methyl protons showing a correlation to the α-carbon and the carbonyl carbon.
The α-proton showing correlations to the β-methyl carbon, the carbonyl carbon, and the ipso-carbon of the phenyl ring.
The ortho-protons of the phenyl ring showing a correlation to the carbonyl carbon.
Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent or dissolving it with a chiral solvating agent. nih.govbath.ac.uk These agents form diastereomeric complexes or solvates, which, unlike enantiomers, have different physical properties and are therefore distinguishable by NMR. nih.gov For example, the use of a chiral phosphoric acid can induce chemical shift non-equivalence (ΔΔδ) between the signals of the two enantiomers, allowing for their direct integration to quantify the enantiomeric ratio. frontiersin.org
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. up.ac.za IR and Raman spectroscopy are complementary techniques governed by different selection rules. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that cause a change in the molecule's dipole moment. up.ac.za The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to vibrations that cause a change in molecular polarizability, such as those of non-polar or symmetric bonds. nih.gov
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| N-H Stretch | 3300-3400 (two bands) | Weak | Primary Amine |
| C-H Stretch (Aromatic) | 3000-3100 | Strong | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2850-2970 | Medium | Methyl/Methine |
| C=O Stretch (Ester) | 1735-1750 | Medium | Ester Carbonyl |
| C=C Stretch (Aromatic) | 1450-1600 (multiple bands) | Strong | Phenyl Ring |
| N-H Bend | 1590-1650 | Weak | Primary Amine |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl group. The absorption of UV light promotes electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π) orbitals. Aromatic amino acids and their derivatives typically exhibit absorption bands in the UV region. iosrjournals.orgnih.gov The spectrum is expected to show a strong absorption band around 260 nm, characteristic of the π → π transitions of the benzene (B151609) ring. researchgate.net
Predicted UV-Vis Absorption Data for this compound
| λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Solvent |
|---|
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). This ion is energetically unstable and will break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments helps to confirm the structure.
Common Fragmentation Pathways:
Loss of the phenoxy radical (•OPh): Cleavage of the ester C-O bond would result in a fragment corresponding to the acylium ion [CH₃CH(NH₂)C=O]⁺.
Loss of the amino-ester fragment: Cleavage could also lead to the formation of a phenol (B47542) radical cation.
Cleavage alpha to the nitrogen: Loss of the methyl group (•CH₃) is a possible fragmentation route.
Decarboxylation: Loss of CO₂ from certain fragments can also occur.
Predicted Key Fragments in the Mass Spectrum of this compound (MW = 179.22)
| m/z | Proposed Fragment Identity | Notes |
|---|---|---|
| 179 | [M]⁺ | Molecular Ion |
| 102 | [M - C₆H₅O]⁺ | Loss of phenoxy radical |
| 93 | [C₆H₅OH]⁺ | Phenol radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.govalgimed.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.govresearchgate.net For this compound (C₁₀H₁₃NO₂), HRMS can distinguish its molecular formula from other potential structures that have the same nominal mass, thereby providing definitive confirmation of its identity.
Calculated Exact Mass of C₁₀H₁₃NO₂: 179.09463
An experimentally determined HRMS value matching this calculated mass would confirm the elemental composition of the molecular ion.
X-ray Diffraction for Solid-State Structural Determination
Despite a thorough search of crystallographic databases and scientific literature, specific single-crystal X-ray diffraction data for this compound could not be located. While crystallographic studies have been conducted on related amino acid esters and derivatives, the precise crystal structure of this compound remains to be reported.
For illustrative purposes, had the data been available, it would typically be presented in a format similar to the hypothetical data table below. This table would include key crystallographic parameters that define the unit cell and the quality of the structural refinement.
| Crystallographic Parameter | Hypothetical Value for this compound |
| Empirical Formula | C₉H₁₁NO₂ |
| Formula Weight | 165.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 2 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
| Table 1: Hypothetical Crystallographic Data for this compound. |
The absence of this data in the public domain highlights an opportunity for future research to crystallize this compound and perform a detailed X-ray diffraction analysis. Such a study would provide invaluable insights into its solid-state conformation, including the orientation of the phenyl and propanoate groups, and the nature of any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.
Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. These techniques are exceptionally sensitive to the stereochemistry of a molecule.
An ORD spectrum of a chiral compound typically shows a plain curve at wavelengths far from an absorption band, but exhibits a characteristic peak and trough, known as a Cotton effect, in the vicinity of a chromophore's absorption. The sign of the Cotton effect (positive or negative) is related to the absolute configuration of the chiral center.
A CD spectrum provides more direct information about the electronic transitions of chromophores in a chiral environment. The spectrum displays positive or negative peaks corresponding to the wavelengths of maximum differential absorption. The intensity of these peaks is given as the molar ellipticity [θ].
Had experimental data been available for this compound, it would be presented as follows:
| Spectroscopic Parameter | Hypothetical Value for L-Phenyl 2-aminopropanoate |
| Optical Rotatory Dispersion (ORD) | |
| Specific Rotation [α] (at 589 nm) | Value (degrees) |
| Cotton Effect | Positive/Negative at λ nm |
| Circular Dichroism (CD) | |
| λmax (nm) | Value |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Value |
| Table 2: Hypothetical Chiroptical Data for L-Phenyl 2-aminopropanoate. |
Future chiroptical studies on this compound would be instrumental in characterizing its stereochemical properties. By analyzing the ORD and CD spectra, researchers could determine its specific rotation, identify the wavelengths of its electronic transitions, and correlate the signs of its Cotton effects and CD bands to its absolute configuration. Such data is crucial for applications in stereoselective synthesis and the development of chiral materials.
Computational Chemistry and Theoretical Investigations of Phenyl 2 Aminopropanoate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental in elucidating the properties of Phenyl 2-aminopropanoate. Among the various methods, Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost. These calculations provide a detailed understanding of the molecule's geometry, vibrational modes, and electronic structure.
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the stable conformations by calculating the potential energy surface. The geometry is optimized to a state where the net forces on all atoms are negligible, resulting in a stable structure.
Table 1: Predicted Geometrical Parameters for a Representative Conformer of a Phenylalanine Ester Derivative (Note: Data is derived from computational studies on closely related phenylalanine ester derivatives and serves as an illustrative example.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | Cα-Cβ | ~1.54 |
| C-O (ester) | ~1.35 | |
| C=O (ester) | ~1.21 | |
| Bond Angle (°) | O-C-O (ester) | ~124 |
| Dihedral Angle (°) | N-Cα-Cβ-Cγ | Variable (defines conformers) |
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. This analysis calculates the frequencies of the normal modes of vibration, which correspond to specific molecular motions such as stretching, bending, and twisting of bonds.
The calculated vibrational frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure and identify characteristic functional groups. For instance, the carbonyl (C=O) stretching frequency of the ester group is a prominent feature in the IR spectrum. The N-H stretching vibrations of the amine group and the C-H vibrations of the aromatic ring are also key diagnostic peaks. Theoretical studies on N-acryloyl L-phenylalanine methyl ester have provided insights into the vibrational frequencies of the phenyl and ester functional groups, which are transferable to this compound rsc.org.
Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups in a Phenylalanine Ester Derivative (Note: Frequencies are illustrative and based on DFT calculations of related molecules.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) | ~3300 - 3400 |
| C-H Stretch (aromatic) | Phenyl Ring | ~3000 - 3100 |
| C=O Stretch | Ester (-COO-) | ~1730 - 1750 |
| C-O Stretch | Ester (-COO-) | ~1100 - 1300 |
Electronic Structure Analysis
The electronic structure of this compound is investigated to understand its chemical reactivity and spectroscopic properties. This involves the analysis of molecular orbitals and the distribution of electron density.
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Investigations
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity. For derivatives of phenylalanine methyl ester, the HOMO is typically localized on the electron-rich phenyl ring and the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO is often centered on the carbonyl group and the aromatic ring. DFT calculations on related quinoline derivatives bearing a phenylalanine methyl ester moiety have been used to determine these orbital energies and the resulting energy gap ulakbim.gov.tr.
Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Phenylalanine Ester Derivative (Note: Values are illustrative and based on DFT calculations of related molecules.)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | ~ -6.5 |
| E(LUMO) | ~ -1.0 |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface.
In the MEP map of a molecule like this compound, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These regions are usually found around the oxygen atoms of the ester group and the nitrogen atom of the amine group. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These are generally located around the hydrogen atoms of the amine group and the aromatic ring. Such MEP analysis has been performed on quinoline derivatives containing a phenylalanine methyl ester moiety to understand their reactivity ulakbim.gov.tr.
Reactivity and Stability Descriptors
Quantum chemical calculations can provide a range of descriptors that quantify the reactivity and stability of a molecule. These descriptors are derived from the electronic structure and are useful for predicting the chemical behavior of this compound.
Table 4: Calculated Reactivity and Stability Descriptors for a Phenylalanine Ester Derivative (Note: Values are illustrative and based on DFT calculations of related molecules.)
| Descriptor | Definition | Significance |
|---|---|---|
| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | Energy released upon adding an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. For example, a high chemical hardness indicates high stability, while a high electrophilicity index suggests a strong tendency to act as an electrophile. Quantum chemical calculations on L-phenylalanine methyl ester hydrochloride used as a corrosion inhibitor have utilized such descriptors to explain its interaction with metal surfaces researchgate.net.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic hybrids, which align with the familiar Lewis structure concepts. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of intramolecular bonding and stabilization interactions. The core of the analysis involves examining the interactions between "filled" donor NBOs (bonds or lone pairs) and "empty" acceptor NBOs (antibonding or Rydberg orbitals). uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory, providing a measure of delocalization and hyperconjugative effects. uni-muenchen.de
Key interactions anticipated for this compound include:
n(N) → π(Aromatic Ring):* Delocalization of the nitrogen lone pair into the antibonding orbitals of the phenyl ring. This interaction is characteristic of aniline-type systems and contributes significantly to the electronic communication between the amino group and the ring.
n(O) → σ(C-C):* Hyperconjugation involving the lone pairs of the ester oxygen atoms with adjacent anti-bonding sigma orbitals.
π(Aromatic Ring) → π(C=O):* Conjugative interaction between the phenyl ring's π-system and the carbonyl group's π* antibonding orbital, facilitating electron delocalization across the molecule.
The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their importance. Higher E(2) values indicate stronger interactions and more significant electron delocalization, which is crucial for understanding the molecule's reactivity and electronic properties.
Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound Note: The following data is illustrative of typical NBO analysis results and is not derived from experimental measurements of this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π (C1-C2) | π* (C3-C4) | 18.5 | π → π* (Intra-ring conjugation) |
| π (C3-C4) | π* (C5-C6) | 20.1 | π → π* (Intra-ring conjugation) |
| n (N) | π* (C1-C6) | 5.2 | n → π* (Hyperconjugation) |
| n (O-carbonyl) | π* (C-ester) | 25.8 | n → π* (Resonance) |
| σ (C-H) | σ* (C-C) | 2.7 | σ → σ* (Hyperconjugation) |
Prediction of Nonlinear Optical (NLO) Properties of Aminopropanoate Structures
Organic molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov A key molecular feature for a strong NLO response is the presence of a delocalized π-electron system coupled with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer (ICT). nih.govjhuapl.edu this compound possesses such a "push-pull" architecture, with the amino group (-NH2) acting as an electron donor and the phenyl ester moiety serving as an acceptor, suggesting potential for NLO activity.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. nih.gov The key parameters calculated are the molecular polarizabilities, which describe how the electron cloud of a molecule is distorted by an external electric field. These include:
Linear Polarizability (α): Relates to the linear refractive index of the material.
First Hyperpolarizability (β): Responsible for second-order NLO phenomena like Second Harmonic Generation (SHG), where light of a certain frequency is converted to light of double that frequency. researchgate.net
Second Hyperpolarizability (γ): Governs third-order NLO effects. researchgate.net
The magnitude of these parameters, particularly the first hyperpolarizability (β), is directly linked to the efficiency of the NLO response. For aminopropanoate structures, theoretical studies would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. By systematically modifying the structure—for instance, by adding stronger donor or acceptor groups to the phenyl ring—researchers can computationally screen for derivatives with enhanced NLO properties. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability and thus a more significant NLO response. nih.gov
Table 2: Predicted NLO Properties of this compound and Hypothetical Derivatives Note: This table contains hypothetical data for illustrative purposes to demonstrate how chemical modification can influence NLO properties.
| Compound | HOMO-LUMO Gap (eV) | Linear Polarizability ⟨α⟩ (esu) | First Hyperpolarizability β (esu) |
| This compound | 5.8 | 1.5 x 10⁻²³ | 8.2 x 10⁻³⁰ |
| 4-Nitro-phenyl 2-aminopropanoate | 4.5 | 2.1 x 10⁻²³ | 25.5 x 10⁻³⁰ |
| 4-Methoxy-phenyl 2-aminopropanoate | 6.0 | 1.8 x 10⁻²³ | 10.1 x 10⁻³⁰ |
In Silico Modeling for Interactions (e.g., molecular docking, ADMET prediction for synthetic design)
In silico modeling encompasses a range of computational techniques that are vital in modern drug discovery and materials science. For a molecule like this compound, these methods can predict its potential as a bioactive compound by simulating its interactions with biological targets and forecasting its pharmacokinetic profile.
Molecular Docking
Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. orientjchem.orgnih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the target's binding pocket and scoring them based on binding affinity. This provides insights into the primary binding mode and the specific intermolecular interactions—such as hydrogen bonds, π-π stacking, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. researchgate.netmdpi.com For this compound, the amino group would be a likely hydrogen bond donor, the phenyl ring could engage in π-π stacking or hydrophobic interactions, and the ester carbonyl could act as a hydrogen bond acceptor.
ADMET Prediction
Before significant resources are invested in synthesizing a potential drug candidate, it is crucial to evaluate its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com In silico ADMET prediction models use the chemical structure of a compound to estimate these pharmacokinetic and toxicological parameters. researchgate.net Key assessments include compliance with medicinal chemistry guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov These rules assess properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Predicting these properties early in the design phase helps to identify and eliminate compounds with undesirable profiles, such as poor absorption or potential toxicity, thereby streamlining the development process. mdpi.com
Table 3: Predicted ADMET and Physicochemical Properties for this compound Note: Values are calculated based on standard computational models for illustrative purposes.
| Property / Parameter | Predicted Value | Compliance |
| Molecular Weight | 179.22 g/mol | Yes (< 500) |
| LogP (Lipophilicity) | 1.45 | Yes (< 5) |
| Hydrogen Bond Donors | 1 (from -NH2) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 (2 from ester, 1 from -NH2) | Yes (≤ 10) |
| Molar Refractivity | 51.3 cm³ | N/A |
| Polar Surface Area (TPSA) | 52.3 Ų | Good (< 140 Ų) |
Advanced Applications of Phenyl 2 Aminopropanoate in Chemical Synthesis
Role as Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality of phenyl 2-aminopropanoate, particularly its enantiomerically pure forms such as (S)-Phenyl 2-aminopropanoate, establishes it as a crucial chiral building block in asymmetric synthesis. wiley.comenamine.net The primary goal of asymmetric synthesis is to create complex molecules with a specific three-dimensional arrangement, which is vital in fields like pharmaceuticals and materials science where stereochemistry dictates biological activity and material properties. wiley.comenamine.net
The utility of this compound in this context stems from its role in the "chiral pool," where readily available, enantiopure natural products are used as starting materials. As a derivative of alanine (B10760859), it provides a foundational scaffold upon which chemists can build more complex chiral structures. The phenyl ester group offers a unique reactivity profile for the carboxyl group, while the amine can be either protected or used as a nucleophile in various carbon-carbon and carbon-nitrogen bond-forming reactions.
Research has demonstrated the use of similar chiral amino acid derivatives in stereoselective reactions to construct key intermediates for bioactive compounds. rsc.orgnih.gov For instance, the chiral center of the amino acid backbone directs the stereochemical outcome of subsequent reactions, allowing for the controlled formation of new stereocenters. This is essential for synthesizing molecules with multiple chiral centers, where the relative and absolute configuration must be precisely controlled. nih.gov The phenyl ester can later be cleaved or transformed, making it a temporary protecting group that also influences the molecule's electronic properties and reactivity during synthesis.
Table 1: Key Attributes of this compound in Asymmetric Synthesis
| Feature | Role in Synthesis | Significance |
|---|---|---|
| Inherent Chirality | Serves as a chiral template or starting material. | Ensures the transfer of stereochemical information, leading to enantiomerically enriched or pure products. |
| Amino Group | Acts as a nucleophile or can be derivatized to direct reactions. | Enables the formation of amides, amines, and other nitrogen-containing functionalities with stereocontrol. |
| Phenyl Ester Group | Functions as a protecting group and an activating group. | Modulates the reactivity of the carboxyl group and can be removed under specific conditions post-synthesis. |
Precursors in Peptide and Peptoid Synthesis
This compound is a valuable precursor in the synthesis of peptides and their synthetic mimics, peptoids. In solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to a growing chain attached to a solid support. americanpeptidesociety.org The phenyl ester of an amino acid can function as an activated form for coupling reactions, although other activating agents are more common in modern automated synthesis.
More significantly, this compound serves as a building block for creating peptide-peptoid hybrids. nih.gov Peptoids, or oligo(N-substituted glycines), are a class of peptide mimics that offer advantages such as resistance to proteolytic degradation and increased cell permeability. researchgate.netescholarship.org The synthesis of peptoids often involves a sub-monomer method where an acylation step is followed by a displacement reaction with a primary amine. escholarship.org this compound can be utilized to introduce alanine-like side chains into these structures or can be modified to create more complex side chains before incorporation.
The inclusion of building blocks derived from this compound allows for the creation of peptides and peptoids with tailored properties. The phenyl group can be part of the final structure, imparting hydrophobicity, or it can be a protecting group that is later removed. The ability to precisely control the sequence and composition of these polymers is fundamental to their application in drug discovery and materials science. researchgate.netfrontiersin.org
Intermediates in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. this compound serves as a versatile intermediate for constructing a variety of these ring systems. The bifunctional nature of the molecule—possessing both an amine and a carbonyl group (in ester form)—allows it to participate in cyclization reactions to form nitrogen-containing heterocycles.
For example, derivatives of amino acids are common starting materials in reactions like the Hantzsch synthesis for thiazoles or Pictet-Spengler reactions for tetrahydroisoquinolines, after appropriate functional group manipulations. nih.gov The amino group can act as a nucleophile to attack an electrophilic center, initiating ring formation, while the ester group can be converted into other functionalities to complete the heterocyclic scaffold.
The synthesis of 1,3-benzoazaphosphole analogues, for instance, has been achieved using related aminophenyl phosphine (B1218219) intermediates, highlighting the utility of substituted aniline (B41778) derivatives in creating novel heterocyclic systems. frontiersin.org The core structure of this compound can be envisioned as a synthon that provides a C2N unit for the construction of five- or six-membered rings, which are prevalent in medicinally important compounds.
Synthesis of Fine Chemicals and Agrochemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, biopharmaceuticals, and agrochemicals. nbinno.comchemistryjournals.net this compound, as a chiral building block, is an important intermediate in the multi-step synthesis of such high-value products. nbinno.com Its structure can be incorporated into the final target molecule or used to induce chirality before being cleaved away.
In the agrochemical industry, the development of new pesticides, herbicides, and fungicides often relies on the synthesis of complex organic molecules with high efficacy and specificity. suzehg.comfine.eu Many of these active ingredients are chiral and contain heterocyclic or ester functionalities. The synthesis of pyrethroid esters, a major class of insecticides, often involves the coupling of a chiral acid with an alcohol. While not a direct precursor to pyrethroids, this compound represents the type of chiral intermediate that is fundamental to the synthesis of modern, stereochemically defined agrochemicals. pragna-group.com
Table 2: Examples of Compound Classes Derived from Amino Acid Intermediates
| Industry | Target Compound Class | Role of Amino Acid Intermediate |
|---|---|---|
| Pharmaceuticals | Bioactive Peptides, Heterocyclic Drugs | Provides chiral backbone, key structural motifs. |
| Agrochemicals | Chiral Pesticides, Plant Growth Regulators | Introduces stereocenters for enhanced biological activity and selectivity. fine.eu |
| Specialty Materials | Chiral Polymers, Functional Materials | Serves as a monomer or building block for materials with specific optical or recognition properties. |
Applications in Combinatorial Library Generation
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse but related compounds, known as a library. openaccessjournals.com These libraries are then screened for desired biological activity in high-throughput screening (HTS) assays, accelerating the drug discovery process. bohrium.com
This compound is a suitable building block for generating combinatorial libraries due to its functional handles. The amino group can be acylated with a diverse set of carboxylic acids, while the phenyl ester could potentially be subjected to aminolysis with various amines, although this is less common than using the free acid. In a typical "split-mix" synthesis approach, a solid support is divided into portions, each reacting with a different building block, and then recombined. americanpeptidesociety.org By using this compound as one of the core scaffolds or reagents, libraries with significant structural diversity centered around an alanine core can be generated.
The use of encoding technologies, such as DNA or peptide nucleic acid (PNA) tags, allows for the rapid identification of the structure of the active compound ("hit") from a one-bead-one-compound library. nih.gov The chemical compatibility of building blocks like this compound with the conditions of both library synthesis and the encoding strategies is crucial for the successful application of this technology. nih.gov
Biological Research Applications of Phenyl 2 Aminopropanoate Derivatives in Vitro and Environmental Contexts
In Vitro Antimicrobial Efficacy Studies
The antimicrobial properties of phenyl 2-aminopropanoate derivatives have been evaluated against a range of pathogenic microbes. Research has demonstrated that structural modifications to the parent compound can lead to significant antibacterial and antifungal activities.
A study on N,N-disubstituted β-amino acids, which are structurally related to this compound, revealed that certain derivatives exhibit notable antimicrobial effects. The minimum inhibitory concentrations (MIC) were determined for these compounds against several bacterial strains. For instance, some of the synthesized compounds showed pronounced inhibitory activity against Staphylococcus aureus and Bacillus cereus at a concentration of 250 µg/mL. nih.gov Specifically, thiazole derivatives containing a naphthoquinone ring, as well as those with furan and bromothiophene substituents, displayed the highest antibacterial activity. nih.gov In contrast, derivatives with aromatic substituents like NO₂, F, and Cl did not show any inhibitory effect. nih.gov
Similarly, research on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, which share a core structural motif, has shown significant antimicrobial action. All derivatives of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid were found to be more active against the tested fungi than the reference compound, ketoconazole. tubitak.gov.tr These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and yeast-like fungi (Candida albicans, C. krusei). tubitak.gov.tr
Further investigations into other derivatives have also yielded promising results. For example, 2-(4-substitutedmethylphenyl)propionic acid derivatives displayed noteworthy antibacterial properties when compared to chloramphenicol. nih.govresearchgate.net Additionally, newly synthesized N-phenyl amino acid derivatives have demonstrated good to excellent activity against various bacterial and fungal strains. rsc.org It was particularly noted that the presence of polar groups capable of forming hydrogen bonds, such as –OH and –NO₂, at the para position of the phenyl ring resulted in activity equivalent to standard drugs. rsc.org
The antimicrobial activity of various this compound derivatives is summarized in the interactive table below.
| Derivative Class | Test Organisms | Key Findings |
| Thiazole derivatives of N-phenyl-β-alanine | S. aureus, B. cereus, E. coli, P. aeruginosa | Compounds with furan and bromothiophene substituents showed the highest activity. Pronounced inhibition of S. aureus and B. cereus at 250 µg/mL. nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acids | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, C. krusei | All derivatives were more active against fungi than ketoconazole. tubitak.gov.tr |
| 2-(4-substitutedmethylphenyl)propionic acids | Various bacterial strains | Displayed promising antibacterial properties comparable to chloramphenicol. nih.govresearchgate.net |
| N-phenyl amino acids with polar groups | Bacterial and fungal strains | Derivatives with para-substituted -OH or -NO₂ groups showed activity equivalent to standard drugs. rsc.org |
Plant Growth Regulation and Agricultural Impact
The influence of this compound derivatives extends to agricultural applications, specifically in the area of plant growth regulation. Phenylpropanoids, a broad class of compounds derived from phenylalanine, are known to be involved in various aspects of plant growth, development, and defense against pathogens. nih.gov
Research into synthetic derivatives has shown direct impacts on plant development. For example, the compound 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a derivative of N-phenyl-β-alanine, was found to promote the growth of rapeseed. nih.gov Application of this compound led to an increase in both seed yield and oil content, highlighting its potential as a plant growth regulator. nih.gov
The broader context of this research lies in the use of plant growth regulators to enhance crop production. L-phenylalanine itself is a precursor to numerous secondary metabolites in plants that play crucial roles in their interaction with the environment. nih.gov Studies have shown that the application of L-phenylalanine, sometimes in combination with other plant growth regulators, can significantly enhance the production of phenolic compounds in plants like sweet basil. nih.gov This demonstrates the fundamental role of the phenylalanine structure in plant biochemistry and the potential for its derivatives to act as effective regulators of plant growth and productivity.
Biochemical and Enzymatic Interaction Studies (Non-clinical)
In non-clinical settings, derivatives of this compound have been utilized to study biochemical and enzymatic interactions. These studies provide insights into enzyme kinetics, substrate specificity, and the mechanisms of inhibition.
The enzymatic hydrolysis of phenylalanine esters has been a subject of investigation. For instance, the resolution of racemic phenylalanine esters has been examined using esterases like subtilisin Carlsberg. It was found that subtilisin Carlsberg could enantioselectively hydrolyze (S)-phenylalanine isopropyl ester, while the (R)-enantiomer was resistant to the enzyme's action. researchgate.net This high enantioselectivity is crucial for the continuous synthesis of optically pure (S)-phenylalanine. researchgate.net In contrast, when α-chymotrypsin was used for the hydrolysis of (R, S)-phenylalanine isopropyl ester, the resulting (S)-phenylalanine had a lower enantiomeric excess, indicating that this enzyme also hydrolyzes the (R)-ester to some extent. researchgate.net
Phenylalanine derivatives also play a role in the study of other enzymes. Phenylalanine ammonia lyase (PAL), an enzyme that catalyzes the deamination of L-phenylalanine to cinnamic acid, has been investigated using N-methylated phenylalanine derivatives. researchgate.net N-Methyl-L-phenylalanine was found to be a reluctant substrate for PAL, while N-methylated 4-nitro-L-phenylalanines acted as strong inhibitors of the enzyme. researchgate.net The application of PALs for the amination of various cinnamic acids is a cost-effective method for producing a range of phenylalanine analogues. frontiersin.org
Furthermore, a fascinating discovery is the ability of a single amino acid, phenylalanine, to self-assemble into a potent and stable catalytic structural entity. nih.gov A complex of phenylalanine and zinc(II) was shown to possess esterase activity, demonstrating that even simple derivatives can exhibit enzyme-like catalytic properties. nih.gov
In Vitro Antiplasmodial Activity
Derivatives of this compound have emerged as compounds of interest in the search for new antimalarial agents. Their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has been demonstrated in vitro.
One notable example is phebestin, a derivative of bestatin that incorporates a phenylalanine moiety. Phebestin exhibited potent in vitro inhibitory activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov The 50% inhibitory concentrations (IC₅₀) were determined to be 157.90 ± 6.26 nM for the 3D7 strain and 268.17 ± 67.59 nM for the K1 strain. nih.gov These values indicate significantly greater potency than bestatin itself. nih.gov Importantly, phebestin showed high selectivity, with no cytotoxicity detected against human foreskin fibroblast (HFF) cells at concentrations up to 2,500 μM. nih.gov
Other studies have also highlighted the antiplasmodial potential of related structures. For instance, certain 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives have been tested against P. falciparum and showed 50% inhibition of parasite growth at concentrations ranging from 7 to 44.5 μM. nih.gov These derivatives also displayed low toxicity, suggesting a good safety profile. nih.gov
The antiplasmodial activity of selected this compound derivatives is presented in the interactive table below.
| Compound | P. falciparum Strain | IC₅₀ Value | Selectivity Index (SI) |
| Phebestin | 3D7 (chloroquine-sensitive) | 157.90 ± 6.26 nM nih.gov | >15,832.8 nih.gov |
| Phebestin | K1 (chloroquine-resistant) | 268.17 ± 67.59 nM nih.gov | >9,322.44 nih.gov |
| 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives | 3D7 and Dd2 (chloroquine-resistant) | 7 to 44.5 µM nih.gov | Not specified |
Emerging Research Directions and Future Perspectives
Innovations in Stereoselective Synthesis Methodologies for Phenyl 2-aminopropanoate
The synthesis of enantiomerically pure this compound is of paramount importance, and researchers are continuously developing more efficient and selective methods. Recent innovations have moved beyond classical resolution techniques towards catalytic and biocatalytic approaches that offer high yields and exceptional stereocontrol.
One of the most promising frontiers is the use of biocatalysis. Engineered enzymes, such as variants of myoglobin, are being explored for asymmetric N-H carbene insertion reactions. rochester.edu This method provides a direct route to chiral α-amino acid esters by reacting aromatic amines with 2-diazopropanoate esters. rochester.edu By tuning the chiral environment around the enzyme's active site, high levels of stereoinduction can be achieved. rochester.edu Another powerful biocatalytic strategy involves multi-enzyme cascades. For instance, a one-pot cascade combining an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase can produce phenylpropanolamines, structurally related compounds, with exceptional optical purity (er and dr up to >99.5%) and high yields (up to 95%). d-nb.infonih.gov This "hydride-borrowing" cascade demonstrates the power of combining enzymes with complementary regio- and stereo-selectivities to construct chiral amino alcohol scaffolds. d-nb.info
Asymmetric phase-transfer catalysis is another area of intense investigation. Chiral catalysts, such as those derived from Cinchona alkaloids, have been successfully employed in the asymmetric α-alkylation of glycine derivatives to produce a wide range of chiral unnatural α-phenylalanine derivatives with excellent yields (up to 99%) and enantioselectivity (up to 97% ee). nih.gov The optimization of reaction conditions, including temperature and the specific catalyst structure, is crucial for achieving high stereoselectivity. nih.gov These methods offer a practical and scalable approach for accessing enantiopure building blocks like this compound.
| Methodology | Key Features | Reported Efficiency | Reference |
|---|---|---|---|
| Biocatalytic N-H Insertion | Uses engineered myoglobin variants; direct C-N bond formation. | Up to 82% ee for substituted aryl amines. | rochester.edu |
| Multi-Enzyme Cascade | One-pot, redox-neutral network of enzymes (e.g., ADH, ωTA). | Up to 95% yield; >99.5% er and dr for phenylpropanolamines. | d-nb.infonih.gov |
| Asymmetric Phase-Transfer Catalysis | Utilizes chiral Cinchona alkaloid catalysts for α-alkylation. | Up to 99% yield; up to 97% ee for phenylalanine derivatives. | nih.gov |
Elucidation of Novel Reaction Pathways and Mechanisms
Understanding the intricate details of reaction pathways is fundamental to developing new synthetic methods and controlling reaction outcomes. Research is now focusing on elucidating the mechanisms of reactions that form and transform this compound and related structures.
Quantum chemical calculations are being employed to investigate the potential energy surfaces (PES) of relevant reactions. For example, a theoretical study on the gas-phase reaction between phenyl and amino radicals revealed that the reaction proceeds through a stable intermediate (C6H5NH2) without a well-defined transition state. nih.gov Such studies provide valuable insights into the kinetics and thermodynamics of bond formation, helping to predict the most favorable reaction channels. nih.gov
Mechanistic studies on aminolysis reactions of related esters, such as p-nitrophenyl phenylacetate, are also informative. By studying the reaction kinetics with a series of amines, researchers can determine Bronsted-type plots, which provide information about the transition state structure. scispace.com A high βnuc value (e.g., 0.81) suggests a significant degree of bond formation in the transition state. scispace.com These fundamental studies help in understanding the factors that govern the reactivity of the ester group in this compound towards nucleophiles.
Furthermore, novel synthetic routes are being explored that proceed through previously unexamined intermediates. For example, the synthesis of 1-phenyl-2-aminopropane can be achieved from 1-phenyl-2-amino-propanediol via a 1-phenyl-2-amino-3-iodopropane intermediate, which is then reduced. google.com The discovery of such multi-step pathways that proceed in good yield opens up new retrosynthetic possibilities for this compound and its derivatives.
Advanced In Silico Approaches for Predictive Modeling and Design
Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules. nih.govmdpi.com
Molecular docking studies are used to predict the binding interactions between a ligand and a protein's active site. researchgate.netresearchgate.net This is crucial for designing derivatives of this compound with specific biological activities. By analyzing the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can rationally modify the molecule to improve its potency and selectivity. researchgate.net
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of molecules over time. biotech-asia.org MD simulations can analyze the physical motions of atoms and molecules, helping to identify critical interactions and conformational changes that are important for biological activity or material properties. biotech-asia.org
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of molecules with their biological or chemical activities. nih.gov These models are increasingly used for regulatory purposes, for instance, in predicting the genotoxicity of drug impurities. nih.govresearchgate.net For a molecule like this compound, which serves as a building block, such predictive models are invaluable for early-stage safety and property assessment.
| In Silico Technique | Primary Application | Information Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-receptor binding. | Binding affinity, interaction types (H-bonds), binding pose. | researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Simulating the physical motion of atoms and molecules. | Conformational stability, dynamic interactions, system flexibility. | biotech-asia.org |
| QSAR | Correlating chemical structure with activity/properties. | Predictive models for toxicity, biological activity, physicochemical properties. | nih.govresearchgate.net |
| DFT Calculations | Investigating electronic structure and reaction mechanisms. | Optimized geometries, reaction energies, potential energy surfaces. | nih.govnih.gov |
Exploration in Materials Science and Functional Molecule Design
The unique structural features of this compound, namely its chiral center, amino group, and ester functionality, make it an attractive building block for the design of novel materials and functional molecules.
In the realm of functional molecules, chiral amines derived from amino acids are valuable precursors for the synthesis of organocatalysts and chiral ligands for asymmetric synthesis. nih.gov For example, N-sulfinyl imines derived from chiral amines have been used in asymmetric addition reactions to produce homoallylic amines, which are themselves versatile synthetic intermediates. nih.gov this compound can serve as a starting material for a new generation of such chiral auxiliaries and ligands.
The incorporation of this compound into polymer backbones is an emerging area in materials science. This can impart chirality to the polymer, leading to materials with unique optical properties, such as chiroptical switches or materials capable of chiral recognition. The amino and ester groups also provide handles for further functionalization, allowing for the creation of smart materials that can respond to external stimuli like pH or temperature. While direct research on this compound in this area is nascent, the principles established with other amino acid-based polymers point towards a promising future. The development of biodegradable polymers incorporating this amino acid ester could also lead to applications in biomedical engineering, such as drug delivery systems or tissue engineering scaffolds.
Q & A
Basic: What are the key physicochemical properties of phenyl 2-aminopropanoate, and how do they influence its stability in experimental conditions?
This compound has a molecular formula of C₉H₁₁NO₂ (molecular weight: 165.19 g/mol), with a predicted density of 1.118 g/cm³ and boiling point of 262.6°C . Its pKa (~7.44) indicates moderate aqueous solubility under physiological pH, necessitating pH-controlled buffers for dissolution in biological assays. Stability studies should account for hydrolysis susceptibility due to the ester moiety; storage at low temperatures (-20°C) in anhydrous solvents is recommended to prevent degradation .
Basic: What spectroscopic techniques are optimal for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the ester and amine functional groups. For example, the phenyl protons resonate at ~7.3 ppm (aromatic region), while the α-proton adjacent to the amine appears at ~3.8 ppm .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak [M+H]⁺ at m/z 166.1.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210–220 nm are effective for purity assessment, ensuring retention time consistency with reference standards .
Advanced: How can experimental design principles optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Adopt Design of Experiments (DoE) frameworks, such as Central Composite Design (CCD) , to systematically vary reaction parameters (e.g., temperature, molar ratios, catalyst loading). For example, in synthesizing phosphorylated analogs (e.g., (S)-isopropyl 2-(((S)-(phenoxy)phosphoryl)amino)propanoate), CCD can identify optimal conditions for yield and enantiomeric excess . Post-synthesis, validate derivatives using chiral HPLC or X-ray crystallography to confirm stereochemistry .
Advanced: What statistical methods resolve contradictions in biological activity data for this compound analogs?
When discrepancies arise (e.g., inconsistent enzyme inhibition results), apply multivariate regression analysis to isolate confounding variables (e.g., solvent polarity, assay temperature). For instance, if analog A shows higher IC₅₀ in one study but lower in another, analyze the correlation between solvent dielectric constants and inhibitory potency. Report significance using p-values (p < 0.05) with Bonferroni correction for multiple comparisons .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during weighing or reactions to avoid inhalation of fine particles.
- First Aid: In case of skin exposure, wash immediately with soap/water; for eye contact, rinse with saline for ≥15 minutes. Consult a physician if irritation persists .
Advanced: How can this compound serve as a chiral building block in asymmetric catalysis?
The α-amino ester structure enables its use as a chiral auxiliary in enantioselective syntheses. For example, coupling with ketones via Schiff base formation can generate transition-metal catalysts for asymmetric hydrogenation. Monitor stereochemical outcomes using circular dichroism (CD) or polarimetry .
Basic: What are validated protocols for quantifying this compound in complex matrices (e.g., biological fluids)?
Employ ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope-labeled internal standards (e.g., deuterated this compound). Optimize extraction using solid-phase extraction (SPE) cartridges (C18 phase) to recover >90% of the analyte from plasma or tissue homogenates .
Advanced: How do computational models predict the pharmacokinetic behavior of this compound-based prodrugs?
Use molecular dynamics (MD) simulations to assess logP (partition coefficient) and membrane permeability. Tools like SwissADME predict absorption/distribution parameters, while CYP450 enzyme docking identifies metabolic hotspots. Validate predictions with in vitro hepatocyte clearance assays .
Basic: What are the regulatory considerations for including this compound in preclinical studies?
Document purity (>95% by HPLC), batch-to-batch consistency, and stability data (ICH guidelines Q1A–Q1E). For animal studies, adhere to 3Rs principles (Replacement, Reduction, Refinement) and obtain ethics committee approval .
Advanced: What mechanistic insights explain this compound’s dual role as a metabolic intermediate and enzyme inhibitor?
Hypothesize a substrate mimicry mechanism: the ester group mimics endogenous acyl-CoA intermediates, competitively binding to acyltransferase active sites. Test via kinetic assays (e.g., Lineweaver-Burk plots) and mutagenesis studies targeting catalytic residues. Cross-validate with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
